molecular formula C12H13N3O4 B12166977 methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate

methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate

Cat. No.: B12166977
M. Wt: 263.25 g/mol
InChI Key: ZVAXCUQNRJJSBP-UHFFFAOYSA-N
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Description

Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an oxazole ring fused with a pyridine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate is unique due to its specific substitution pattern and the presence of the glycinate moiety, which can enhance its solubility and bioavailability. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

methyl 2-[(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]acetate

InChI

InChI=1S/C12H13N3O4/c1-6-4-8(11(17)13-5-9(16)18-3)10-7(2)15-19-12(10)14-6/h4H,5H2,1-3H3,(H,13,17)

InChI Key

ZVAXCUQNRJJSBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC(=O)OC

Origin of Product

United States

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